Cas no 1539794-03-0 (1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine)

1-(1,5-Dimethyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound featuring a pyrazole core substituted with a piperazine moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both pyrazole and piperazine groups enhances its utility in forming biologically active derivatives, such as kinase inhibitors or receptor modulators. Its stability and well-defined reactivity profile make it suitable for controlled functionalization under mild conditions. The compound is typically supplied with high purity, ensuring reproducibility in downstream reactions. Its balanced lipophilicity and solubility properties further facilitate its use in diverse synthetic pathways, supporting the development of novel therapeutic or agrochemical agents.
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine structure
1539794-03-0 structure
Product name:1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
CAS No:1539794-03-0
MF:C9H16N4
MW:180.250141143799
CID:5901708
PubChem ID:82600765

1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-
    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
    • EN300-1849772
    • 1539794-03-0
    • Inchi: 1S/C9H16N4/c1-8-9(7-11-12(8)2)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3
    • InChI Key: CWVUCZHDRMZJQY-UHFFFAOYSA-N
    • SMILES: N1(C2=C(C)N(C)N=C2)CCNCC1

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1Ų
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 327.7±37.0 °C(Predicted)
  • pka: 8.87±0.10(Predicted)

1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849772-0.1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
0.1g
$1307.0 2023-05-26
Enamine
EN300-1849772-0.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
0.5g
$1426.0 2023-05-26
Enamine
EN300-1849772-2.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
2.5g
$2912.0 2023-05-26
Enamine
EN300-1849772-1.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
1g
$1485.0 2023-05-26
Enamine
EN300-1849772-0.25g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
0.25g
$1366.0 2023-05-26
Enamine
EN300-1849772-10.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
10g
$6390.0 2023-05-26
Enamine
EN300-1849772-5.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
5g
$4309.0 2023-05-26
Enamine
EN300-1849772-0.05g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
0.05g
$1247.0 2023-05-26
Enamine
EN300-1849772-1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine
1539794-03-0
1g
$0.0 2023-09-19

Additional information on 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine

Comprehensive Overview of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine (CAS No. 1539794-03-0): Properties, Applications, and Research Insights

1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine, identified by its CAS number 1539794-03-0, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a piperazine ring with a 1,5-dimethyl-1H-pyrazole moiety, offering unique chemical properties that make it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for bioactive molecules due to its structural versatility and favorable pharmacokinetic profile.

The growing demand for pyrazole derivatives in medicinal chemistry has positioned 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine as a compound of interest. Recent studies highlight its relevance in developing kinase inhibitors and GPCR-targeted therapeutics, addressing current research trends in oncology and CNS disorders. The compound's hydrogen bonding capacity and lipophilic balance contribute to its molecular recognition properties, making it a subject of computational chemistry studies using AI-driven drug design platforms.

From a synthetic chemistry perspective, CAS 1539794-03-0 demonstrates remarkable stability under various reaction conditions. Its N-alkylation and N-acylation potential allow for diverse structural modifications, enabling the creation of compound libraries for high-throughput screening. The dimethylpyrazole component provides steric control in molecular interactions, while the piperazine ring contributes to improved solubility - a critical factor in modern drug development addressing the rule of five challenges.

Analytical characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine reveals distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) studies show characteristic proton environments in both the aromatic and aliphatic regions, while mass spectrometry confirms its molecular weight with high precision. These analytical profiles support quality control in GMP-compliant synthesis and facilitate its identification in complex biological matrices during ADME studies.

Emerging applications of this compound extend beyond pharmaceuticals. Materials scientists are exploring its use in coordination chemistry as a ligand for transition metal complexes, particularly in catalytic systems. The compound's chelation properties and thermal stability make it suitable for developing novel organometallic frameworks with potential applications in energy storage and conversion technologies.

Environmental and safety assessments of 1539794-03-0 indicate favorable biodegradation profiles compared to traditional aromatic amines. This aligns with current industry priorities for green chemistry and sustainable synthesis practices. Computational toxicology models predict low ecological risk, supporting its inclusion in benign-by-design molecular development strategies that are gaining traction in regulatory science.

The commercial availability of 1-(1,5-dimethyl-1H-pyrazol-4-yl)piperazine through specialty chemical suppliers has expanded in recent years, reflecting growing market demand. Current pricing trends and supply chain dynamics for this intermediate demonstrate its increasing importance in the fine chemicals sector. Patent analysis reveals a steady rise in filings incorporating this scaffold, particularly in biopharmaceutical IP portfolios targeting neurological and metabolic disorders.

Future research directions for this compound class include exploration of its chiral derivatives and investigation of its supramolecular chemistry potential. Advanced crystallization studies may reveal polymorphic forms with distinct physical properties, while cryo-EM techniques could elucidate its binding modes with biological targets. These developments position CAS 1539794-03-0 as a compound with enduring scientific relevance in multiple disciplines.

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